molecular formula C24H14N2O6 B11684044 methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate

methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate

Cat. No.: B11684044
M. Wt: 426.4 g/mol
InChI Key: DQOKYVLGZSAFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole and benzoxazine intermediates, followed by their coupling and subsequent esterification.

    Preparation of Isoindole Intermediate: The isoindole intermediate can be synthesized through a cyclization reaction involving an aromatic amine and a dicarboxylic acid derivative under acidic conditions.

    Preparation of Benzoxazine Intermediate: The benzoxazine intermediate is often prepared by reacting an ortho-aminophenol with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction: The isoindole and benzoxazine intermediates are then coupled through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves the esterification of the coupled product with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate: shares structural similarities with other benzoxazine and isoindole derivatives.

Uniqueness

    Structural Uniqueness: The combination of benzoxazine and isoindole moieties in a single molecule is relatively rare, providing unique chemical and biological properties.

    Functional Properties:

Properties

Molecular Formula

C24H14N2O6

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[1,3-dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]benzoate

InChI

InChI=1S/C24H14N2O6/c1-31-23(29)16-7-3-5-9-19(16)26-21(27)14-11-10-13(12-17(14)22(26)28)20-25-18-8-4-2-6-15(18)24(30)32-20/h2-12H,1H3

InChI Key

DQOKYVLGZSAFDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.